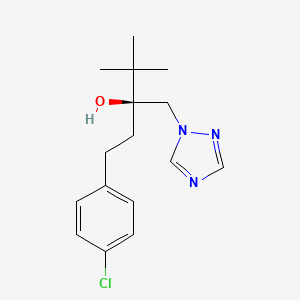

(S)-tebuconazole

説明

Structure

3D Structure

特性

分子式 |

C16H22ClN3O |

|---|---|

分子量 |

307.82 g/mol |

IUPAC名 |

(3S)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m1/s1 |

InChIキー |

PXMNMQRDXWABCY-MRXNPFEDSA-N |

SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

異性体SMILES |

CC(C)(C)[C@@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

正規SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

製品の起源 |

United States |

Enantioselective Synthesis and Chiral Resolution of Tebuconazole

Strategies for Asymmetric Synthesis of (S)-Tebuconazole

While research has explored asymmetric synthesis routes for chiral molecules, specific detailed strategies focusing solely on the asymmetric synthesis of this compound are less extensively documented in the provided search results compared to the resolution of the racemic mixture. One study mentions a chemoenzymatic approach for the asymmetric synthesis of (R)-tebuconazole involving the biocatalytic resolution of a racemic epoxy-precursor acs.org. This suggests that enzymatic methods applied to appropriate precursors could be a viable strategy for asymmetric synthesis of specific tebuconazole (B1682727) enantiomers. The steric hindrance posed by the tert-butyl group in the tebuconazole structure presents a challenge in synthesizing its enantiomers acs.org.

Enantiomeric Resolution Techniques for Racemic Tebuconazole

Separating the (S) and (R) enantiomers from a racemic mixture of tebuconazole is a key area of research. Various chromatographic and electrophoretic methods have been developed and refined for this purpose.

Chromatographic Methods (e.g., HPLC with Chiral Stationary Phases)

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely employed technique for the enantiomeric separation of tebuconazole. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated significant success in resolving tebuconazole enantiomers researchgate.netscispace.comoup.comnih.govsigmaaldrich.com.

Several studies highlight the effectiveness of specific cellulose and amylose derivatives as CSPs. For instance, a cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) column has been successfully used for the chiral separation of tebuconazole and its impurities researchgate.net. Another effective CSP is amylose-tris(3,5-dimethylphenylcarbamate) (ADMPC), which has achieved complete separation of tebuconazole enantiomers with good resolution factors scispace.comnih.gov. Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) columns have also been reported for the resolution of tebuconazole enantiomers in various matrices researchgate.netresearchgate.net.

The mobile phase composition and temperature are critical parameters influencing the separation efficiency in chiral HPLC. Studies have investigated the effect of organic mobile phase modifiers, such as 2-propanol, on retention and resolution researchgate.net. Decreasing the content of isopropanol (B130326) in the mobile phase has been shown to increase resolution factors scispace.com. Temperature also plays a significant role, with lower temperatures generally favoring chiral separation for tebuconazole scispace.comoup.comnih.gov.

Interactive Table 1: Examples of Chiral Stationary Phases and Conditions for Tebuconazole Enantioseparation by HPLC

| CSP Type | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) | Reference |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane-2-propanol | Not specified | 25 | UV (230 nm) | Excellent | researchgate.net |

| Amylose-tris(3,5-dimethylphenylcarbamate) | n-hexane–isopropanol (e.g., 95:5 v/v) | 1.0 | 20 | UV (230 nm), CD | 1.72 | scispace.comnih.gov |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) | Methanol–0.1% formic acid (70:30, v/v) | Not specified | Not specified | HPLC-MS/MS | Not specified | researchgate.netresearchgate.net |

| Astec® Cellulose DMP | Heptane:2-propanol:Triethylamine:TFA (50:50:0.1:0.1) | 1.0 | 25 | UV (205 nm) | Resolved | sigmaaldrich.com |

| Chiralpak IA-3 | CO2/MeOH (87:13, v/v) | 2.0 | 30 | SFC-MS/MS | Not specified | acs.org |

| Lux 3u Amylose-2 | Methanol-water (70/30, v/v) | 0.3 | Not specified | LC-MS/MS | 1.63 | nih.gov |

Research findings indicate that the thermodynamic parameters, such as enthalpy and entropy changes, play a role in the chiral separation process, suggesting that the resolution is often controlled by enthalpy scispace.comnih.gov.

Capillary Electrophoresis Approaches

Capillary electrophoresis (CE) is another powerful technique for the chiral separation of enantiomers, offering advantages such as high separation efficiency and low sample consumption mdpi.comdergipark.org.tr. Chiral selectors are added to the separation buffer in CE to enable the discrimination of enantiomers csic.es.

Sulfated beta-cyclodextrin (B164692) has been successfully used as a chiral selector in CE for the high-performance chiral separation of various triazole fungicides, including tebuconazole nih.gov. This method has demonstrated excellent enantiodiscrimination. Other cyclodextrin (B1172386) derivatives, such as hydroxypropyl-gamma-cyclodextrin (B1225591) (HP-γ-CD), have also been employed in micellar electrokinetic chromatography (MEKC) for the chiral determination of tebuconazole in samples mdpi.com.

CE methods for tebuconazole enantioseparation often involve optimizing parameters such as buffer pH and the concentration and type of chiral selector mdpi.comcsic.es.

Advancements in Stereoselective Production Methodologies

Advancements in stereoselective production methodologies for tebuconazole are driven by the desire to obtain single enantiomers efficiently. While traditional chemical synthesis yields a racemic mixture, research is exploring alternative approaches.

One area of advancement is the use of biocatalysis. As mentioned earlier, a chemoenzymatic approach utilizing an epoxide hydrolase has been investigated for the asymmetric synthesis of (R)-tebuconazole acs.orgresearchgate.net. This method involves the enzyme preferentially hydrolyzing one enantiomer of a precursor, leaving the other enriched. Optimization of such biocatalytic reactions can lead to high enantiomeric excess and yield acs.org.

Supercritical fluid chromatography (SFC) has also emerged as a valuable technique for chiral separation, offering faster analysis times compared to traditional HPLC in some cases acs.orglabrulez.com. SFC-MS/MS methods using chiral columns like Chiralpak IA-3 have been developed for the enantioselective determination of tebuconazole in various matrices acs.org.

The development of novel chiral stationary phases for both HPLC and SFC continues to be an active area of research, aiming to improve resolution, reduce analysis time, and enhance the applicability of these techniques for tebuconazole enantioseparation acs.orgnih.gov. These advancements contribute to the ability to analyze and potentially produce enantiomerically enriched or pure tebuconazole.

Molecular and Biochemical Mechanisms of Action Non Human Organisms

Inhibition of Fungal Sterol Biosynthesis Pathway

The primary antifungal mechanism of (S)-tebuconazole is the disruption of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity and function of fungal cell membranes. researchgate.netnih.govnih.gov

Target Enzyme: Sterol 14α-Demethylase (CYP51)

The specific molecular target for this compound is the cytochrome P450 enzyme, sterol 14α-demethylase, commonly known as CYP51 or Erg11 in yeast. researchgate.netnih.govmdpi.com This enzyme is a critical catalyst in the multistep conversion of lanosterol (B1674476) to ergosterol in fungi. nih.govcabidigitallibrary.org By inhibiting CYP51, tebuconazole (B1682727) blocks the removal of the 14α-methyl group from sterol precursors. mdpi.comnih.gov This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols within the fungal cell membrane, which disrupts membrane fluidity and function, ultimately arresting fungal growth. nih.govnih.gov

Enantioselective Binding and Inhibition Kinetics with Fungal CYP51

The two enantiomers of tebuconazole, (S)- and (R)-tebuconazole, exhibit different levels of fungicidal activity, a phenomenon known as enantioselectivity. researchgate.netcabidigitallibrary.org Research has shown that the (S)-enantiomer is often the more biologically active form against certain fungi. cabidigitallibrary.org

Studies using yeast strains that overexpress Saccharomyces cerevisiae CYP51 (Erg11) have provided quantitative data on this selectivity. Both enantiomers demonstrate tight, type II binding to the purified enzyme, which is characteristic of azole fungicides interacting with the heme iron of cytochrome P450 enzymes. cabidigitallibrary.orgnih.gov However, their inhibitory potency can differ significantly. For instance, in a yeast strain expressing a specific mutant of S. cerevisiae CYP51 (Y140F), the this compound enantiomer showed substantially greater inhibition of fungal growth compared to the (R)-enantiomer, as reflected in their minimum inhibitory concentration (MIC) values. cabidigitallibrary.org

Table 1: Enantioselective Inhibition of Yeast Growth by Tebuconazole Enantiomers This table displays the Minimum Inhibitory Concentration for 80% growth inhibition (MIC80) for the (S) and (R) enantiomers of tebuconazole against a Saccharomyces cerevisiae strain expressing the Y140F CYP51 mutant.

| Compound | MIC80 (nM) |

|---|---|

| This compound | 600 cabidigitallibrary.org |

| (R)-Tebuconazole | 3,500 cabidigitallibrary.org |

This enantioselectivity highlights that the spatial arrangement of the atoms in the (S)-isomer allows for a more effective interaction with the active site of the fungal CYP51 enzyme, leading to more potent antifungal activity.

Structural Elucidation of this compound-CYP51 Complexes (e.g., Yeast Models)

High-resolution X-ray crystallography using Saccharomyces cerevisiae lanosterol 14α-demethylase (ScErg11p) as a surrogate has provided detailed insights into how this compound binds within the enzyme's active site. cabidigitallibrary.orgnih.gov The crystal structure reveals that the N4 nitrogen of the triazole ring of this compound forms a coordinate bond with the iron atom of the heme cofactor, a hallmark interaction for azole inhibitors. nih.gov

The this compound molecule orients itself within the relatively hydrophobic binding pocket of the enzyme. nih.gov A notable finding from structural studies is the differential positioning of the side chains of the (S)- and (R)-enantiomers. The more active (S)-enantiomer of tebuconazole places its larger chlorophenyl group and smaller tert-butyl group in specific orientations within the active site. cabidigitallibrary.org This precise fit and the interactions with surrounding amino acid residues are crucial for its strong inhibitory effect. The high degree of conservation of CYP51 structure across various fungal pathogens suggests that these findings from yeast models are broadly applicable to understanding the mechanism in agriculturally relevant fungi. nih.gov

Effects on Non-Target Organism Biochemical Pathways (Excluding Human Clinical)

While designed to target fungal pathways, this compound can also affect biochemical processes in non-target organisms, leading to unintended ecotoxicological consequences.

Impact on Enzyme Activities (e.g., Chitinase (B1577495), Chitobiase in Invertebrates)

In non-target invertebrates, such as the crustacean Daphnia magna, this compound has been shown to interfere with key physiological processes like molting by altering the activity of chitinolytic enzymes. nih.govtandfonline.com Molting is regulated by hormones and involves the breakdown and synthesis of chitin. Chitinase and chitobiase are essential enzymes in this process. tandfonline.com

Studies have demonstrated that exposure to this compound significantly reduces the activity of chitinase in D. magna. nih.govresearchgate.net While both enantiomers and the racemic mixture reduced chitinase activity, this compound was also observed to delay and reduce reproduction. nih.govtandfonline.comresearchgate.net The inhibition of these enzymes indicates that tebuconazole can act as a molt-interfering xenobiotic in invertebrates. tandfonline.comresearchgate.net

**Table 2: Effect of this compound on Chitinolytic Enzymes in Daphnia magna*** *This table summarizes the observed effects of this compound on key molting enzymes in the non-target invertebrate Daphnia magna after a 14-day exposure.

| Enzyme | Organism | Effect of this compound | Reference |

|---|---|---|---|

| Chitinase | Daphnia magna | Significant reduction in activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Chitobiase | Daphnia magna | Altered activity pattern; the second peak of activity could not be characterized as exposure increased. nih.govresearchgate.net | nih.govresearchgate.net |

Modulation of Oxidative Stress Pathways in Non-Target Organisms

Tebuconazole exposure has been linked to the induction of oxidative stress in a variety of non-target organisms, including insects and aquatic life. nih.govnih.govacspublisher.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov

In honey bees (Apis mellifera), tebuconazole exposure can impair the antioxidant defense system, particularly the glutathione (B108866) system, in tissues like the flight muscles. nih.gov In aquatic vertebrates, such as the common carp (B13450389) (Cyprinus carpio), long-term exposure to tebuconazole led to a time- and dose-dependent reduction in the antioxidant enzyme glutathione-s-transferase (GST) and an increase in lipid peroxidation in the liver and intestine, indicating significant oxidative stress and cellular damage. acspublisher.com Similarly, in early life stages of zebrafish (Danio rerio), high concentrations of tebuconazole were found to reduce basal oxidative respiration, indicating an impairment of mitochondrial function and oxygen consumption. nih.govresearchgate.net This disruption of the redox balance can lead to damage of lipids, proteins, and DNA. nih.gov

Endocrine Disruption Mechanisms in Aquatic and Terrestrial Non-Human Species

This compound, an enantiomer of the widely used chiral triazole fungicide tebuconazole, has been identified as an endocrine-disrupting chemical in various non-target aquatic organisms. Its mechanisms of action primarily involve interference with hormonal systems, leading to adverse effects on reproduction and development. Research has particularly focused on species such as zebrafish (Danio rerio) and the water flea (Daphnia magna) to elucidate these effects. While many studies have been conducted on racemic tebuconazole, specific research on the S-enantiomer highlights its significant and sometimes greater toxicological impact.

Interference with Hormonal Systems (e.g., Zebrafish)

Exposure to tebuconazole has been shown to disrupt the endocrine system of zebrafish, primarily by interfering with steroidogenesis. Studies on racemic tebuconazole indicate that it acts as an anti-estrogenic compound by inhibiting the expression of cytochrome P450 aromatase (Cyp19), a key enzyme responsible for converting androgens to estrogens. researchgate.netnih.govresearchgate.netescholarship.orgescholarship.orgescholarship.org This inhibition leads to an imbalance in the 17β-estradiol to testosterone (B1683101) ratio, with a significant decrease in 17β-estradiol levels. researchgate.netnih.govresearchgate.netescholarship.orgescholarship.org For instance, chronic exposure of zebrafish to racemic tebuconazole resulted in reduced expression of the cyp19a gene, which is consistent with the observed decrease in estradiol (B170435) levels. researchgate.netnih.govresearchgate.net

While detailed studies on the specific impact of this compound on the cyp19a gene are limited, research on the enantioselective effects of tebuconazole on the thyroid system of zebrafish provides insight into its endocrine-disrupting potential. In a study comparing the enantiomers, maternal exposure to both R- and this compound was found to disrupt the levels of triiodothyronine (T3) and thyroxine (T4) in adult female zebrafish. nih.gov However, the effects on the expression of genes along the hypothalamic-pituitary-thyroid (HPT) axis were more pronounced with the R-enantiomer. nih.gov This suggests that the enantiomers of tebuconazole can have differential effects on various aspects of the endocrine system.

The disruption of the thyroid hormone system is a significant aspect of tebuconazole's endocrine-disrupting activity. Exposure of zebrafish larvae to racemic tebuconazole has been shown to decrease T4 levels while increasing T3 levels, indicating an alteration in thyroid hormone homeostasis. researchgate.net Furthermore, parental exposure to racemic tebuconazole can lead to thyroid disruption in the F1 generation of zebrafish, with decreased T4 levels observed in eggs and larvae. nih.gov

The table below summarizes the effects of tebuconazole on the hormonal systems of zebrafish, with specific findings for the S-enantiomer where available.

| Organism | Compound | Effect | Research Finding |

| Zebrafish (Danio rerio) | Racemic Tebuconazole | Anti-estrogenic | Reduced expression of cyp19a and decreased 17β-estradiol levels. researchgate.netnih.govresearchgate.net |

| Zebrafish (Danio rerio) | Racemic Tebuconazole | Steroid Imbalance | Reduction in the 17β-estradiol/testosterone ratio. researchgate.netnih.govresearchgate.net |

| Zebrafish (Danio rerio) | This compound & R-Tebuconazole | Thyroid Disruption | Both enantiomers significantly disrupted T3 and T4 contents in adult females. nih.gov |

| Zebrafish (Danio rerio) | Racemic Tebuconazole | Thyroid Disruption | Decreased thyroxine (T4) levels and increased triiodothyronine (T3) levels in larvae. researchgate.net |

| Zebrafish (Danio rerio) | Racemic Tebuconazole | Transgenerational Thyroid Disruption | Parental exposure led to diminished T4 levels in F1 eggs/larvae. escholarship.orgnih.gov |

Pathways Affecting Reproduction in Non-Target Organisms (e.g., Zebrafish, Daphnia magna)

The endocrine-disrupting effects of this compound directly translate to adverse reproductive outcomes in non-target organisms. In zebrafish, exposure to racemic tebuconazole has been shown to lead to a male-biased sex differentiation in juveniles and a significant decrease in the percentage of germ cells in sexually mature fish. researchgate.netnih.govescholarship.orgescholarship.org This ultimately results in diminished fecundity, with significant inhibition of egg production. researchgate.netnih.govresearchgate.netescholarship.orgescholarship.orgnih.gov

A study on adult zebrafish exposed to racemic tebuconazole for 21 days demonstrated a notable decrease in cumulative egg production and a decline in the fertilization rate of F1 embryos. nih.govmdpi.comresearchgate.net These effects were linked to adverse impacts on gonadal development and altered levels of sex hormones. nih.govmdpi.comresearchgate.net

Crucially, comparative studies on the chronic toxicity of racemic and this compound in Daphnia magna have revealed that the S-enantiomer is more toxic. researchgate.netnih.gov Both forms of the compound significantly reduced reproduction and impacted the development of D. magna at concentrations of 0.05 mg/L or higher. researchgate.netnih.gov The study highlighted that the effects on reproductive parameters induced by this compound were statistically more significant than those caused by the racemic mixture, indicating that the chronic toxicity of this compound may be underestimated when only considering the racemate. researchgate.netnih.gov

The reproductive parameters affected in Daphnia magna by both racemic and this compound include a reduction in the number of broods per female, a decrease in the number of neonates per female, and a delay in the day to the first brood. researchgate.netnih.govresearchgate.net

The following table details the research findings on the reproductive effects of this compound and racemic tebuconazole in zebrafish and Daphnia magna.

| Organism | Compound | Effect on Reproduction | Research Finding |

| Zebrafish (Danio rerio) | Racemic Tebuconazole | Decreased Fecundity | Significant inhibition of egg production. researchgate.netnih.govresearchgate.netescholarship.orgescholarship.org |

| Zebrafish (Danio rerio) | Racemic Tebuconazole | Impaired Gonadal Development | Male-biased sex differentiation and decrease in germ cells. researchgate.netnih.govescholarship.orgescholarship.org |

| Zebrafish (Danio rerio) | Racemic Tebuconazole | Reduced Fertilization | Decline in the fertilization rate of F1 embryos. nih.govmdpi.comresearchgate.net |

| Daphnia magna | This compound | Higher Chronic Toxicity | More toxic than racemic tebuconazole in reducing reproduction and impacting development. researchgate.netnih.gov |

| Daphnia magna | This compound & Racemic Tebuconazole | Reduced Reproduction | Significant reduction in the number of broods and neonates per female at ≥ 0.05 mg/L. researchgate.netnih.gov |

Enantioselective Biological Activity and Efficacy Non Human Pathogens/pests

Differential Fungicidal Activity of (S)- and (R)-Tebuconazole Enantiomers

Studies have demonstrated that the fungicidal activity of tebuconazole (B1682727) enantiomers differs significantly depending on the target fungus. The (R)-enantiomer is often reported as being more biologically active than the (S)-form herts.ac.uk. For instance, the (R)-(-)-enantiomer was found to be considerably more active against Botrytis cinerea and Fusarium graminearum than the (S)-(+)-enantiomer researchgate.net. The magnitude of these differences in activity, often expressed as EC50 values, can range from negligible to several orders of magnitude, indicating significant stereospecific effects researchgate.net.

Comparative Efficacy against Specific Fungal Pathogens (e.g., Botrytis cinerea)

Here is a table summarizing comparative efficacy data against Botrytis cinerea as reported in some studies:

| Fungicide (Enantiomer/Racemate) | Efficacy Against Botrytis cinerea (e.g., EC50 values or relative activity) | Source |

| (R)-(-)-Tebuconazole | More active than (S)-(+)-tebuconazole (e.g., 44 times more active reported in one study) | researchgate.net |

| (S)-(+)-Tebuconazole | Less active than (R)-(-)-tebuconazole | researchgate.net |

| Racemic Tebuconazole | Effective, but activity is largely attributed to the (R)-enantiomer | researchgate.netnih.govplantpathologyquarantine.org |

Impact on Non-Target Microbial Communities (Fungal and Bacterial)

The application of tebuconazole can have impacts on non-target microbial communities in the environment, including both fungi and bacteria. Studies have investigated these effects, although the specific impact of the individual enantiomers on these communities is less extensively documented compared to their fungicidal activity against target pathogens.

Research indicates that tebuconazole can selectively affect different groups of microorganisms. For instance, laboratory experiments have shown toxic effects on Gram-positive bacteria, while Gram-negative bacteria exhibited higher tolerance nih.gov. Although Candida is a fungus, it is considered a non-target organism in the context of plant protection, and tebuconazole can inhibit its growth by targeting the same enzyme involved in ergosterol (B1671047) biosynthesis in phytopathogenic fungi nih.gov.

The impact of tebuconazole on natural microbial communities in soil, water, or sediments is complex and not fully understood nih.gov. Some studies have found insignificant effects on the structure of bacterial and fungal communities in sediments and leaf material nih.gov. However, other research suggests that tebuconazole can significantly change population numbers, decrease microbial biomass, and reduce bacterial community diversity, with these effects becoming more pronounced with increasing treatment frequency and concentration researchgate.net. The persistence of tebuconazole in soil can also influence its long-term impact on microbial communities researchgate.netresearchgate.net. While the racemate's effects are documented, further research is needed to fully elucidate the differential impacts of the (S)- and (R)-enantiomers on the diversity, composition, and function of non-target microbial communities.

Influence on Parasite Fitness in Non-Target Host-Parasite Systems (e.g., Daphnia - Metschnikowia)

Tebuconazole has been shown to influence parasite fitness in non-target host-parasite systems. Studies using the Daphnia spp. and the microparasitic yeast Metschnikowia bicuspidata model system have demonstrated that tebuconazole can suppress parasite infection in the Daphnia host nih.govnih.govdatadryad.orgfu-berlin.de.

Experiments have shown that environmentally relevant concentrations of tebuconazole can be toxic to Metschnikowia bicuspidata nih.gov. Multigenerational exposure of infected Daphnia magna lineages to tebuconazole negatively affected parasite fitness, leading to decreased prevalence of infection and spore load, while increasing host longevity compared to control lineages nih.gov. In reciprocal assays, tebuconazole-conditioned parasite lineages performed worse than naive lineages, both in the presence and absence of tebuconazole, indicating a cumulative negative effect nih.gov.

Importantly, the suppression of infection was observed at environmentally relevant concentrations of tebuconazole nih.govdatadryad.org. Concentrations above a certain threshold (e.g., > 6.25 μg L⁻¹ in some studies) were found to suppress infection, irrespective of the level of parasite challenge nih.govdatadryad.org. This suppression of infection by tebuconazole highlights a potential ecological consequence, as it can interfere with host population dynamics, diversity, community structure, and energy flow within the food web, given the significant role of parasites in ecosystems nih.gov. The observed effects on parasite fitness in this system appear to be phenotypic and transient, as the underperformance of tebuconazole-conditioned lineages was reversed after the removal of the fungicide nih.gov. While these studies primarily focused on the racemic mixture of tebuconazole, the enantioselective nature of its biological activity suggests that the (S)- and (R)-enantiomers may exert differential effects on parasite fitness in such non-target systems, an area that warrants further investigation.

Environmental Fate and Behavior of S Tebuconazole

Enantioselective Degradation Kinetics in Environmental Compartments

The degradation of tebuconazole (B1682727), including its individual enantiomers, varies depending on the environmental matrix, such as soil, water, sediment, and plant tissues. Studies have shown that the degradation process can be enantioselective, meaning one enantiomer may degrade faster than the other. capes.gov.brnih.govnih.gov

Soil Dissipation and Half-Lives

Tebuconazole is generally considered persistent in soil. epa.govjeeng.netepa.govcenterforfoodsafety.orgregulations.gov Laboratory and field studies report a wide range of dissipation half-lives (DT50) for the racemic mixture, indicating variability based on environmental conditions. For the (S)-enantiomer, specific enantioselective degradation kinetics have been observed.

Laboratory studies have estimated tebuconazole half-lives in soil ranging from 201 to 3904 days, suggesting it is a very persistent compound in some soils. jeeng.netsci-hub.se Other laboratory incubations have shown faster dissipation, with a half-life of 49 days in Tifton loamy sand. nih.gov Field dissipation half-lives for the racemic mixture have been reported to vary from approximately 1.6 to 10 months. epa.govepa.gov In specific field trials in Germany, half-lives ranged from 43 to 119 days. fao.org Studies in the USA and Canada reported half-lives between 51 and 128 days at lower application rates and 40 to 170 days at higher rates. fao.org More recent studies indicate DT50 values in soils ranging from 2.3 to 6.3 days in some vineyard soils. csic.es

The degradation of tebuconazole enantiomers in soil follows first-order kinetics. nih.govscientific.net Research indicates that in some soils, the (-)-R-tebuconazole enantiomer dissipates faster than the (+)-S-form, while in other soils, preferential degradation of (+)-tebuconazole was observed. nih.govscientific.net Specifically, in Zhejiang soil, (+)-tebuconazole showed preferential degradation, whereas (-)-tebuconazole was preferred in Beijing soil. scientific.net The enantioselectivity in soil degradation has shown a correlation with soil organic carbon content. capes.gov.brnih.gov

Here is a summary of reported tebuconazole soil half-lives:

| Study Type | Location/Soil Type | Application Rate (g ai/ha) | Half-Life (days) | Enantiomer Specificity | Source |

| Laboratory | Polish Mineral Soils | Not specified | 201–3904 | Racemic | jeeng.netsci-hub.se |

| Laboratory | Tifton loamy sand | Not specified | 49 | Racemic | nih.gov |

| Field | Germany (6 locations) | 375 | 43–119 | Racemic | fao.org |

| Field | USA and Canada | 250 | 51–128 | Racemic | fao.org |

| Field | USA and Canada | 1750 | 40–170 | Racemic | fao.org |

| Field | Vineyard soils (Spain) | Not specified | 2.3–6.3 | Racemic | csic.es |

| Field | Beijing soil | Not specified | 40.76–43.86 | Enantioselective | scientific.net |

| Field | Zhejiang soil | Not specified | 40.76–43.86 | Enantioselective | scientific.net |

| Laboratory | Various agricultural soils | Not specified | Not specified | (-)-R > (+)-S | nih.gov |

| Field | Beijing soil | Not specified | Not specified | (-)-tebuconazole > (+) | scientific.net |

| Field | Zhejiang soil | Not specified | Not specified | (+)-tebuconazole > (-) | scientific.net |

| Laboratory | Aerobic/Anaerobic soils | Not specified | Not specified | S-(+)-tebuconazole > R-(-) | capes.gov.brnih.gov |

Note: Enantioselective degradation rates indicate which enantiomer degraded faster.

Soil characteristics play a significant role in the dissipation of tebuconazole. The enantioselectivity of tebuconazole degradation in soil has been correlated with soil organic carbon content. capes.gov.brnih.gov Adsorption to soil particles is a main route of tebuconazole dissipation, and this adsorption increases with increasing soil organic matter content. epa.gov Mobility in soil is described as moderately mobile to relatively immobile, with little potential to reach groundwater except in soils with high sand and low organic matter content. epa.govepa.gov The adsorption distribution coefficients (Kd) increased when organic residues like spent mushroom substrate and ophite were applied to vineyard soils, especially at higher doses. csic.es Dissipation rates can be influenced by soil type, organic matter, and moisture. csic.es Some studies suggest that adsorption by soil organic carbon prevented the dissipation of fluopyram (B1672901) but facilitated the dissipation of tebuconazole, possibly due to the formation of non-extractable residues. csic.es

Tebuconazole is persistent under aerobic soil metabolism conditions, with reported half-lives of 796 days and 783 days. epa.govepa.govcenterforfoodsafety.orgregulations.govepa.gov Under anaerobic conditions, tebuconazole also shows resistance to metabolism. An anaerobic half-life of 1063 days was observed in a sandy loam soil following a period of aerobic incubation. epa.gov The degradation under anaerobic conditions shows that no additional metabolites are formed compared to aerobic conditions. envipath.org Enantioselectivity has been observed in both aerobic and anaerobic soils, with the S-(+)-tebuconazole degrading faster than R-(-)-tebuconazole. capes.gov.brnih.gov

Degradation in Aquatic Environments (Water and Sediment)

Tebuconazole can reach surface water bodies via runoff, adsorbed onto soil particles. epa.govepa.govepa.gov Once in the aquatic environment, it can move through the water column and deposit into the sediment layer, where it can persist for a considerable time. canada.ca Tebuconazole is considered persistent in the aquatic environment and toxic to aquatic organisms. umweltprobenbank.de

Studies have concluded that the degradation of tebuconazole is relatively slow in water/sediment systems. oekotoxzentrum.ch Tebuconazole is not degraded in water under sterile conditions, but degradation is expected under environmental conditions due to the presence of natural components like humic acids and/or nitrate. fao.org The half-life of tebuconazole in water sediment systems has been reported as 365 days. researchgate.net In oxygenated water, over half of a given amount of tebuconazole can remain for one to over two years, while its anaerobic metabolism half-life in water is longer, at four years. centerforfoodsafety.org

Degradation in Plant Matrices (e.g., Cabbage, Cucumber)

The degradation of tebuconazole also occurs in plant matrices, and this process can be enantioselective. nih.govthegoodscentscompany.com Studies on the enantioselective degradation of tebuconazole in cabbage and cucumber fruit have shown differing behaviors. nih.gov The degradation of tebuconazole enantiomers in vegetables follows first-order kinetics. nih.gov

In cabbage, the (+)-S-tebuconazole enantiomer showed faster degradation. nih.gov Conversely, in cucumber fruit, the (-)-R-tebuconazole enantiomer dissipated faster than the (+)-S-form. nih.gov Field trials on wheat showed that the degradation of tebuconazole enantiomers followed first-order kinetics in straw, with half-lives ranging from 3.88 to 4.93 days, which were shorter than those in soil. scientific.net The (-)-tebuconazole enantiomer showed faster degradation in wheat straw from both Beijing and Zhejiang. scientific.net

Dissipation experiments on chili and soil showed faster degradation of tebuconazole in the plant (half-lives: 3.2–5.5 days) than in the soil (half-lives: 9.6–12.5 days). researchgate.net On apple, tomato, chili, and onion crops, the dissipation followed first-order kinetics, with half-lives ranging from 1.30 to 2.25 days at a standard dose and 1.40 to 2.62 days at a double dose. nih.gov Dissipation in tomato fruits showed half-lives of 3.75 days at a single dose and 1.35 days at a double dose. isvsvegsci.in

Here is a summary of reported tebuconazole half-lives in plant matrices:

| Plant Matrix | Location | Dose | Half-Life (days) | Enantiomer Specificity | Source |

| Cabbage | Not specified | Not specified | Not specified | (+)-S > (-)-R | nih.gov |

| Cucumber | Not specified | Not specified | Not specified | (-)-R > (+)-S | nih.gov |

| Wheat straw | Beijing | Not specified | 3.88–4.93 | (-)-tebuconazole > (+) | scientific.net |

| Wheat straw | Zhejiang | Not specified | 3.88–4.93 | (-)-tebuconazole > (+) | scientific.net |

| Chili | Not specified | Recommended | 3.2–5.5 | Racemic | researchgate.net |

| Tomato | Himachal Pradesh | Standard (X) | 1.30–2.25 | Racemic | nih.gov |

| Tomato | Himachal Pradesh | Double (2X) | 1.40–2.62 | Racemic | nih.gov |

| Tomato | Not specified | Single Dose | 3.75 | Racemic | isvsvegsci.in |

| Tomato | Not specified | Double Dose | 1.35 | Racemic | isvsvegsci.in |

| Apple | Himachal Pradesh | Standard (X) | 1.30–2.25 | Racemic | nih.gov |

| Apple | Himachal Pradesh | Double (2X) | 1.40–2.62 | Racemic | nih.gov |

| Onion | Himachal Pradesh | Standard (X) | 1.30–2.25 | Racemic | nih.gov |

| Onion | Himachal Pradesh | Double (2X) | 1.40–2.62 | Racemic | nih.gov |

Note: Enantioselective degradation rates indicate which enantiomer degraded faster.

Photolytic and Hydrolytic Stability Studies

Tebuconazole is generally resistant to hydrolysis. epa.govepa.govcenterforfoodsafety.orgepa.govoekotoxzentrum.ch Studies have shown it to be stable in sterile aquatic systems at various pH levels (5, 7, and 9) for extended periods, with half-lives reported as greater than 28 days or even greater than 1 year. epa.govepa.govfao.orgepa.govoekotoxzentrum.chcipac.orgnih.gov

Tebuconazole is also reported to be stable to aqueous and soil photodegradation from direct sunlight. epa.govepa.govcenterforfoodsafety.orgepa.govnih.govnih.gov Extrapolated photolytic half-lives in aqueous and soil systems are reported as 590 days and 192.5 days, respectively. epa.govepa.govcenterforfoodsafety.orgepa.gov Photochemical degradation occurred slowly on soil, with a high percentage of the parent compound recovered after irradiation. fao.org While direct photolysis in surface freshwaters is expected to be negligible, indirect photochemistry involving reactions with hydroxyl radicals and triplet states of chromophoric dissolved organic matter can lead to degradation, with estimated lifetimes of about one week under favorable conditions. nih.gov

Enantioselective Biotransformation and Metabolism in Non-Human Organisms

The biotransformation and metabolism of tebuconazole can occur enantioselectively in various non-human organisms, leading to different environmental fates and potential impacts of the individual enantiomers.

Microbial Degradation Pathways and Metabolites

Microorganisms play a role in the biotransformation of tebuconazole, and this process can be enantioselective. Several bacterial strains have been identified that can biotransform tebuconazole nih.gov. For instance, the environmental strain Bacillus sp. 3B6 has been shown to biotransform tebuconazole enantioselectively, producing two hydroxylated metabolites nih.gov. One of these hydroxylated metabolites can be further transformed into an alkene through a biotic dehydration reaction nih.gov.

Studies on the biotransformation of tebuconazole by various microorganisms, including bacteria (Pseudomonas fluorescens), mold (Trichoderma harzianum), soft rot (Chaetomium globosum), and brown rot (Meruliporia incrassata), suggest that a major metabolic pathway involves the cleavage of the triazole ring swst.org. This cleavage is significant because the fungicidal action of tebuconazole is linked to the binding of the triazole ring to the cytochrome P-450 enzyme sterol 14α-demethylase in fungi, inhibiting ergosterol (B1671047) synthesis swst.org. Breaking down the triazole ring interferes with this mechanism swst.org. Most of the tested species primarily performed oxidation reactions to form the alcohol analog of tebuconazole, which could be further oxidized to the carboxylic acid analog swst.org. Trichoderma harzianum was also observed to metabolize the hydroxyl group on the tert-butyl moiety through acetylation to form an ester swst.org.

In soils, the degradation of tebuconazole has been shown to be enantioselective. The (S)-(+)-tebuconazole enantiomer has been found to degrade faster than the (R)-(-)-tebuconazole enantiomer in aerobic and anaerobic soils, with the enantioselectivity correlating with the soil organic carbon content capes.gov.br.

Plant Metabolism and Translocation Pathways

Plants can take up and metabolize tebuconazole, and these processes can also exhibit enantioselectivity. Studies on Phragmites australis, a wetland plant, have investigated the uptake, translocation, and degradation of tebuconazole researchgate.netau.dknih.govdntb.gov.ua. While the removal of tebuconazole from hydroponic solutions by Phragmites australis was not enantioselective, the degradation of tebuconazole within the plant, specifically in the roots and shoots, was found to be enantioselective researchgate.netau.dknih.gov.

Transformation products of tebuconazole have been quantified in solution during plant metabolism studies researchgate.netnih.gov. Examples of these transformation products include 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol and 5-(3-((1H-1,2,4-Triazol-1-yl)methyl)-3-hydroxy-4,4-dimethylpentyl)-2-chlorophenol researchgate.netnih.gov.

The degradation of tebuconazole has also been studied in agricultural plants like cabbage and cucumber nih.gov. In cabbage, the (+)-S-tebuconazole enantiomer showed faster degradation, whereas in cucumber fruit, the (-)-R-tebuconazole enantiomer dissipated faster than the (+)-S-form nih.gov.

Biotransformation in Aquatic Organisms (e.g., Zebrafish)

Enantioselective biotransformation of tebuconazole has been observed in aquatic organisms such as zebrafish (Danio rerio) capes.gov.brnih.gov. Studies investigating the chiral bioaccumulation behavior of tebuconazole in zebrafish indicated that the degradation of (-)-R-tebuconazole was slower than that of (+)-S-tebuconazole in these organisms capes.gov.brnih.gov. This suggests enantioselective metabolism contributes to the observed bioaccumulation patterns capes.gov.brnih.gov.

Biotransformation in Terrestrial Invertebrates (e.g., Earthworms)

Terrestrial invertebrates like earthworms (Eisenia fetida) can also biotransform tebuconazole enantioselectively nih.govresearcher.liferesearchgate.netcapes.gov.br. Significant enantioselectivity has been observed for tebuconazole and its transformation products in earthworms nih.govresearcher.life. Biotransformation in earthworms involves cytochrome P450 enzyme-mediated hydroxylation and dechlorination pathways nih.govresearcher.life. In vitro metabolism experiments using earthworm microsomes have identified CYP1A2, CYP2J2, and CYP2E1 as enzymes involved in the hydroxylation pathway of tebuconazole nih.govresearcher.life. Molecular docking studies suggest that S-(+)-tebuconazole may produce more hydroxylated transformation products than R-(-)-tebuconazole due to lower binding energy with these enzymes nih.govresearcher.life. Hydroxylation is predicted to be a significant pathway for reducing the toxicity of tebuconazole nih.govresearcher.life.

Six chiral transformation products of tebuconazole have been tentatively identified in the earthworm-soil system, with some detected in both earthworms and soil, and others found exclusively in earthworms nih.gov. While biotransformation in earthworms might be of minor importance for the dissipation of some chemicals like PAHs, its importance for pesticides like tebuconazole requires specific investigation jst.go.jp.

Enantioselective Bioaccumulation and Bioavailability in Non-Human Organisms

The bioaccumulation and bioavailability of tebuconazole enantiomers in non-human organisms can be enantioselective, leading to differential internal concentrations and potential effects.

Uptake and Accumulation in Aquatic Species (e.g., Zebrafish, Daphnia magna, Tadpoles)

Tebuconazole has the potential for bioconcentration in aquatic organisms nih.gov. Studies on zebrafish (Danio rerio) have shown enantioselective bioaccumulation of tebuconazole capes.gov.brnih.gov. A significant trend of preferential accumulation of (-)-R-tebuconazole was observed in zebrafish at different exposure concentrations capes.gov.brnih.gov. The bioconcentration factor (BCFk) values for (+)-S-tebuconazole were lower than those for (-)-R-tebuconazole in zebrafish at both low and high exposure doses capes.gov.brnih.gov.

Enantiomer fraction values of tebuconazole in zebrafish and water have been reported to range from 0.31 to 0.49 capes.gov.brnih.gov.

In earthworms (Eisenia fetida), enantioselective bioaccumulation from soil has also been observed, with a preferential accumulation of (+)-R-tebuconazole capes.gov.brjst.go.jp. The uptake kinetics of (+)-R-tebuconazole fitted a first-order kinetics model well, while (-)-S-tebuconazole did not show the same fit capes.gov.br. Biota-sediment accumulation factors (BSAFs) were higher for (+)-R-tebuconazole compared to (-)-S-tebuconazole, suggesting a potential for biomagnification of the (+)-R enantiomer in the earthworm food chain capes.gov.br. The lower bioaccumulation of (-)-S-tebuconazole in earthworms was possibly due to biotransformation or metabolism in their tissues capes.gov.br.

Studies involving Daphnia magna have evaluated the enantioselectivity of tebuconazole toxicity capes.gov.brcabidigitallibrary.orgscielo.br. While these studies focus on toxicity, the differential toxicity between enantiomers can be influenced by enantioselective uptake and accumulation. R-(-)-tebuconazole has been found to be more toxic than S-(+)-tebuconazole to Daphnia magna capes.gov.brcabidigitallibrary.orgscielo.br.

Bioaccumulation in Terrestrial Invertebrates (e.g., Earthworms)

Studies have investigated the bioaccumulation of tebuconazole, including its enantiomers, in terrestrial invertebrates such as earthworms. Research indicates that bioaccumulation of tebuconazole in earthworms can be enantioselective. researchgate.net Specifically, enantioselective accumulation of tebuconazole in Eisenia fetida earthworms has been observed, with a preferential accumulation of S-(+)-tebuconazole. researchgate.net This suggests that the (S)-enantiomer, despite potentially having less fungicidal activity, may be more likely to accumulate in earthworms. researchgate.net Another study reported that E. fetida earthworms bioaccumulated 3–9 times more of the (R)-isomer of tebuconazole from soil, which was attributed to its faster uptake and slower elimination compared to the (S)-isomer. jst.go.jp The bioaccumulation of tebuconazole in earthworms can be influenced by soil properties, such as organic carbon and clay content. researchgate.netresearchgate.net The presence of biochar in soil has also been shown to influence the bioaccumulation of tebuconazole in Eisenia andrei, with bioaccumulation factors being higher in low-sorbing soil variants and decreasing with increasing biochar dose. researchgate.netresearchgate.net

Bioaccumulation Factors (BCF, BSAF) in Non-Target Organisms

Bioaccumulation factors (BCF) and biota-sediment accumulation factors (BSAF) are used to describe the accumulation of chemicals in organisms. BCF refers to the increased concentration of a pesticide in an organism resulting from uptake via the body surface from pore water, while bioaccumulation includes both bioconcentration and dietary uptake from soil and food. jst.go.jp BSAF is the ratio of the chemical concentration in the organism to that in the sediment. scu.edu.au

For tebuconazole, studies have shown a low potential for bioaccumulation in fish tissues, with reported BCF values ranging from 25X to 228X for edible, non-edible, and whole fish tissues. epa.gov Tebuconazole is considered moderately toxic to freshwater fish. mdpi.com While there is information on the bioaccumulation of the racemic mixture of tebuconazole in various organisms, specific BCF or BSAF values solely for the (S)-tebuconazole enantiomer in non-target organisms are less widely reported in the provided search results. However, the observation of enantioselective bioaccumulation in earthworms researchgate.netjst.go.jp suggests that BCF and BSAF values for the individual enantiomers may differ from those of the racemic mixture.

Environmental Mobility and Distribution

Leaching Potential to Groundwater

Tebuconazole is generally considered to have low potential to reach groundwater, except in soils with high sand content and low organic matter. epa.govepa.gov However, under certain conditions, tebuconazole is known to leach through soil into groundwater as a result of label use. regulations.govlabelsds.comepa.gov This is particularly true in areas with permeable soils and shallow water tables. regulations.govlabelsds.comepa.gov A supplemental study on bare ground in Florida with sandy soil showed leaching of tebuconazole into a lower soil horizon, with detection up to 0.12 ppm at a depth of 6 to 12 inches 30 days after surface application. epa.gov

Simulations and monitoring programs have provided further insights into leaching potential. Simulations have indicated that leaching to groundwater is unlikely in certain soil profiles, with estimated concentrations in pore water being low at deeper depths. jeeng.net However, the Danish Pesticide Leaching Assessment Program detected tebuconazole concentrations in groundwater at 1 m depth in sandy loam soils where preferential transport occurred. jeeng.neticm.edu.pl Accumulation of azoles in the plough layer may lead to continuous degradation and leaching of metabolites like 1,2,4-triazole (B32235) to groundwater. researchgate.net

Soil Sorption and Mobility

Tebuconazole is persistent in soil, with reported aerobic metabolism half-lives around 796 days. epa.govepa.gov It is classified as moderately mobile to relatively immobile in soil. epa.govepa.gov Soil sorption plays a significant role in its mobility. Tebuconazole is rather strongly adsorbed in soils, primarily by soil organic matter. semanticscholar.org Freundlich adsorption coefficients (KF) have been reported, with a mean KF of 12.69 µg1–1/n (mL)1/n g-1 and a mean organic carbon normalized coefficient (KFoc) of 769 µg1–1/n (mL)1/n g-1. semanticscholar.org Experimental KOC values for tebuconazole range from 469 to 1877. oekotoxzentrum.ch These values indicate that the fungicide is classified as slightly mobile in soils. semanticscholar.org However, its mobility can increase in soils with low organic matter content. epa.govsemanticscholar.org Studies have shown that while slightly mobile in topsoil horizons, mobility can be higher in subsoils. semanticscholar.org The adsorption of tebuconazole in soils is influenced by organic carbon and clay contents, as well as cation exchange capacity. researchgate.netresearchgate.net

Runoff and Presence in Surface Waters

During runoff events, tebuconazole adsorbed onto soil particles can enter adjacent surface water bodies. epa.govepa.gov Runoff can be a principal source of tebuconazole in surface water. jeeng.net High concentrations in the topsoil layer are considered a principal source of the fungicide in surface water in agricultural regions. jeeng.net Runoff water mixes with pore water from the topsoil, desorbs adsorbed tebuconazole, and flows into drainage systems and surface waters. jeeng.net

Tebuconazole has a high potential for runoff for several months or more after application. labelsds.com Poorly draining soils and soils with shallow water tables are more prone to runoff containing this product. labelsds.com Avoiding applications when rainfall is forecasted within 48 hours and maintaining vegetative buffer strips between treated areas and surface water features can reduce the potential for contamination of water from rainfall-runoff. labelsds.comepa.gov Tebuconazole is frequently found in water samples, with reported concentrations ranging from 0.6 to 200 µg/L in surface waters. researchgate.net

Mechanisms of Resistance in Fungal Pathogens

Genetic Basis of Resistance (e.g., CYP51 Gene Mutations and Overexpression)

The primary genetic basis for tebuconazole (B1682727) resistance involves changes to the CYP51 gene, which encodes the target enzyme. Two key mechanisms are observed: point mutations and gene overexpression.

Overexpression of the CYP51 gene results in the production of increased quantities of the target enzyme. frontiersin.orgapsnet.orgnih.gov With more CYP51 protein present, a higher concentration of tebuconazole is required to inhibit a sufficient number of enzyme molecules to disrupt ergosterol (B1671047) synthesis effectively. frontiersin.org This mechanism has been reported in numerous fungi resistant to DMIs, including tebuconazole. researchgate.net For instance, increased expression of both CYP51A and CYP51B genes has been observed in resistant isolates of Venturia effusa. researchgate.netnih.gov Similarly, CYP51 overexpression was found in DMI-resistant isolates of Blumeriella jaapii. nih.gov In some cases, increased CYP51 expression can be linked to insertions or duplications in the promoter region of the gene or an increase in gene copy number. nih.govusda.govscielo.brapsnet.org

Molecular Mechanisms Leading to Decreased Sensitivity

Beyond target site modifications, other molecular mechanisms contribute to decreased fungal sensitivity to tebuconazole. These include alterations in the ergosterol biosynthesis pathway and the involvement of efflux pumps.

While the primary target is CYP51, other changes in the ergosterol biosynthesis pathway can potentially contribute to resistance. Reduced ergosterol content in resistant strains might lower membrane permeability, hindering the uptake or increasing the efflux of the fungicide. frontiersin.org

Efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can actively transport fungicide molecules out of the fungal cell. frontiersin.orgapsnet.orgnih.govmdpi.comscielo.br Overexpression of genes encoding these transporters leads to increased efflux activity, reducing the intracellular concentration of tebuconazole below inhibitory levels. frontiersin.orgmdpi.comscielo.br This mechanism can result in broad-spectrum resistance to multiple fungicides, including DMIs and sometimes unrelated fungicide classes. frontiersin.orgscielo.br Studies have indicated that increased expression of efflux pump genes like AFR1 and MDR1 can be associated with reduced sensitivity to azoles, including tebuconazole, in fungi like Cryptococcus neoformans. nih.govresearchgate.net

Evolution and Adaptation of Fungal Resistance to Tebuconazole

The evolution of fungal resistance to tebuconazole is a dynamic process driven by selection pressure from repeated fungicide applications. afren.com.au In any fungal population, there may be individuals with naturally lower sensitivity due to pre-existing genetic variations, such as mutations in the CYP51 gene or variations affecting gene expression or efflux pump activity. okstate.edu

When tebuconazole is applied, sensitive individuals are inhibited or killed, while those with reduced sensitivity or resistance survive and reproduce. afren.com.au This selective advantage leads to an increase in the frequency of resistant individuals within the population over time. okstate.eduafren.com.au The rate of resistance development can be influenced by factors such as the pathogen's biology, its reproductive rate, the frequency and dosage of fungicide application, and the size and genetic diversity of the fungal population. okstate.edu

The widespread and prolonged use of tebuconazole and other DMIs in agriculture has contributed to the selection and spread of resistant fungal populations globally. scielo.brmdpi.comredalyc.org

Resistance Management Strategies in Agricultural Systems

Managing tebuconazole resistance is crucial for preserving its effectiveness and ensuring sustainable disease control in agriculture. Strategies aim to reduce the selection pressure for resistance and limit the spread of resistant strains.

Key resistance management strategies include:

Alternation and Tank-Mixing: Alternating tebuconazole applications with fungicides from different chemical groups (i.e., different modes of action) or using tebuconazole in a tank mix with a fungicide from a different group can help prevent the build-up of resistant populations. epa.govepa.govcroplife.org.au Tank-mixing tebuconazole with other DMI fungicides is generally not recommended as it applies selection pressure for the same resistance mechanisms. epa.gov

Integrated Disease Management (IDM): Incorporating non-chemical control methods, such as using resistant crop varieties, cultural practices (e.g., crop rotation, sanitation), and biological control agents, can reduce reliance on fungicides and thus lower the risk of resistance development. epa.govcroplife.org.au

Monitoring Fungicide Sensitivity: Regularly monitoring the sensitivity of fungal populations to tebuconazole can help detect resistance early, allowing for timely adjustments to control strategies. tandfonline.comresearchgate.net

Following Label Recommendations: Adhering strictly to recommended application rates, timings, and methods ensures that the fungicide is used effectively and minimizes the risk of exposing fungal populations to sub-lethal doses that can favor resistance development. croplife.org.au

Implementing a combination of these strategies, often guided by local extension specialists or crop advisors, is essential for delaying or preventing the evolution and spread of tebuconazole resistance in agricultural systems. epa.govcroplife.org.au

Advanced Analytical Methodologies for S Tebuconazole Quantification and Enantiomeric Analysis

Chiral Chromatography (HPLC, LC-MS/MS)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a fundamental technique for separating tebuconazole (B1682727) enantiomers. oup.comresearchgate.netsigmaaldrich.comnih.gov The separation is achieved based on the differential interactions between the enantiomers and the chiral selector in the stationary phase. Various polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) derivatives, have been successfully employed for the chiral separation of tebuconazole. ymc.euoup.comresearchgate.netnih.gov

Studies have investigated the effectiveness of different CSPs and mobile phase compositions for achieving optimal separation of tebuconazole enantiomers. For instance, a CHIRAL ART Cellulose-SC column was found to be suitable for the separation of tebuconazole enantiomers using a water/acetonitrile (B52724) mobile phase. ymc.eu The addition of formic acid to the mobile phase can facilitate ionization for subsequent Mass Spectrometry (MS) detection. ymc.eu Another study demonstrated the chiral separation of tebuconazole enantiomers on a cellulose triphenylcarbamate chiral stationary phase using n-hexane–isopropanol (B130326) as the mobile phase. oup.com The temperature and the content of the polar modifier in the mobile phase significantly affect the separation of tebuconazole enantiomers. oup.comnih.gov

Coupling chiral chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and selectivity for the quantification of tebuconazole enantiomers in complex matrices. ymc.eunih.govresearchgate.netresearchgate.netcapes.gov.br LC-MS/MS allows for the selective detection of the target analytes based on their specific mass-to-charge ratios and fragmentation patterns, minimizing matrix interference. epa.gov Multiple reaction monitoring (MRM) mode is commonly used in LC-MS/MS for the quantitative determination of tebuconazole enantiomers. nih.govepa.gov

Supercritical Fluid Chromatography (SFC)-MS/MS has also been explored for the enantioselective determination of tebuconazole in environmental and biological matrices. acs.orgnih.gov This technique offers potential advantages in terms of faster separation times and reduced solvent consumption compared to traditional HPLC. up.pt A method using SFC-MS/MS with a Chiralpak IA-3 chiral column and a CO2/MeOH mobile phase has been developed and validated for the enantioselective determination of tebuconazole in water and zebrafish. acs.orgnih.gov

Research findings highlight the importance of selecting the appropriate chiral column and optimizing chromatographic conditions (mobile phase composition, flow rate, temperature) to achieve sufficient resolution and sensitivity for the enantiomeric analysis of tebuconazole. ymc.euoup.comnih.govcapes.gov.bracs.orgnih.gov

Here is a table summarizing some reported chiral chromatographic conditions for tebuconazole enantiomer separation:

| Column Type | Stationary Phase | Mobile Phase | Detection | Resolution (Rs) | Reference |

| HPLC | CHIRAL ART Cellulose-SC | Water/Acetonitrile (40/60) | UV (220 nm) | 1.5 | ymc.eu |

| HPLC | CHIRAL ART Cellulose-SC | Water with 0.1% formic acid/Acetonitrile (60/40) | ESI+ (m/z 308-70) | - | ymc.eu |

| HPLC | Cellulose triphenylcarbamate | n-hexane–isopropanol | CD detector | 1.06 (at 0°C) | oup.com |

| HPLC | Amylose-tris(3,5-dimethylphenylcarbamate) | n-hexane-isopropanol | Circular Dichroism | 1.72 | nih.gov |

| HPLC-MS/MS | Lux 3u Amylose-2 | Methanol–0.1% formic acid (70:30, v/v) | ESI+ | 1.63 | nih.gov |

| SFC-MS/MS | Chiralpak IA-3 | CO2/MeOH (87:13, v/v) | ESI+ | - | acs.orgnih.gov |

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices (Excluding Human)

Analyzing (S)-tebuconazole in environmental and biological matrices (such as soil, water, plants, and aquatic organisms like zebrafish) requires effective sample preparation and extraction techniques to isolate the analyte from the complex matrix and minimize interference. capes.gov.bracs.orgepa.govepa.govwiley.comchromatographyonline.com The choice of extraction method depends on the matrix type and the target analyte concentration. chromatographyonline.com

Common extraction techniques for tebuconazole from solid matrices like soil and plant material include solvent extraction, often involving homogenization with organic solvents or mixtures like acetone/water or methanol/water. epa.govepa.govepa.govfao.org For example, tebuconazole residues have been extracted from soil by refluxing with methanol/water. epa.gov Plant materials with high water content can be extracted with acetone. epa.gov Peanut shells have been subjected to overnight reflux in acetone/water for improved extraction of aged residues. epa.govepa.gov

Liquid-liquid partitioning is frequently used to transfer tebuconazole into a cleaner organic phase after initial extraction. epa.govfao.org For instance, tebuconazole can be partitioned into dichloromethane (B109758) from an acetone/water extract saturated with sodium chloride. epa.gov Extraction from oil matrices may involve partitioning into acetonitrile after initial extraction with hexane. epa.govepa.govfao.org

Various cleanup procedures are often necessary to remove co-extracted matrix components that can interfere with chromatographic analysis, particularly in complex samples. epa.govepa.govchromatographyonline.comfao.org Gel permeation chromatography (GPC) and silica (B1680970) gel column chromatography are commonly employed cleanup techniques for plant and soil extracts. epa.govepa.govfao.org Acetone precipitation has been used for cleaning up peanut shell extracts. epa.gov

More modern and efficient sample preparation methods like QuEChERS (quick, easy, cheap, effective, rugged, and safe) have been adapted for the extraction of tebuconazole enantiomers from various matrices, including fruits, vegetables, soil, and biological samples like tadpoles and zebrafish. nih.govresearchgate.netcapes.gov.brnih.gov The QuEChERS method typically involves solvent extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) or C18. researchgate.netcapes.gov.brnih.gov However, the effectiveness of different d-SPE sorbents can vary depending on the analyte and matrix. nih.gov

Solid-phase extraction (SPE) is another widely used technique for concentrating and purifying tebuconazole from water samples. epa.govchromatographyonline.com Tebuconazole residues have been extracted from water samples using dichloromethane. epa.gov SPE can help reduce matrix effects and enhance sensitivity. chromatographyonline.comresearchgate.net Ultrasound-assisted extraction (UAE) has also been investigated as a simple technique for extracting tebuconazole from matrices like soil and garlic bulbs, potentially reducing the need for subsequent partitioning steps. wiley.com

Modified QuEChERS methods combined with LC-MS/MS have shown good recoveries for tebuconazole enantiomers in matrices like soil, fruits (tomato, cucumber, pear, apple), and water. capes.gov.br For zebrafish and water samples, a modified QuEChERS method combined with SFC-MS/MS also yielded satisfactory recoveries. acs.orgnih.gov

Method Validation in Academic Research Contexts

Method validation is a critical step in academic research to ensure that analytical methods for this compound quantification and enantiomeric analysis are reliable, accurate, and fit for their intended purpose. rjas.roijrar.org Validation typically involves evaluating several performance parameters.

Key validation parameters include linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). capes.gov.brrjas.roijrar.org Linearity is assessed by analyzing a series of standards at different concentrations to ensure a proportional relationship between the analyte concentration and the instrument response. nih.govcapes.gov.brrjas.roijrar.org Precision, which measures the repeatability of the method, is evaluated by analyzing replicate samples and is often expressed as relative standard deviation (RSD). nih.govcapes.gov.bracs.orgnih.govrjas.rooup.com Accuracy, which assesses how close the measured values are to the true values, is determined by analyzing fortified blank samples with known concentrations of the analyte and calculating the recovery rates. nih.govcapes.gov.bracs.orgnih.govrjas.rooup.comej-eng.org

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. capes.gov.brrjas.roijrar.org These limits are typically determined based on the signal-to-noise ratio. ijrar.org

Matrix effects, which occur when components in the sample matrix influence the ionization or detection of the analyte, are also an important consideration in method validation, particularly for LC-MS/MS analysis of complex environmental and biological samples. capes.gov.brchromatographyonline.comresearchgate.netrsc.org Strategies to control or evaluate matrix effects include using matrix-matched standards or internal standards. epa.govnih.gov

Academic studies on the enantioselective analysis of tebuconazole have reported validation data for their developed methods in various matrices. For example, a chiral LC-MS/MS method for tebuconazole enantiomers in soil, fruits, and water showed good linearity with correlation coefficients (r) greater than 0.9990, mean recoveries ranging from 79.3% to 101.9%, intra-day RSDs between 2.8% and 11.5%, and inter-day RSDs between 4.1% and 8.6%. capes.gov.br The LODs were less than 0.6 μg/kg, and LOQs did not exceed 2.0 μg/kg. capes.gov.br Another LC-MS/MS method for tebuconazole enantiomers in tadpoles demonstrated good linearity (r > 0.9990), accuracy between 6.7% and 9.3%, and intra-day and inter-day precision below 6.2%. nih.gov A SFC-MS/MS method for tebuconazole enantiomers in water and zebrafish reported mean recoveries between 79.8% and 108.4% with RSDs ≤ 7.0%, and LOQs ranging from 0.24 to 1.20 μg/kg. acs.orgnih.gov These validation data demonstrate that robust analytical methods have been developed for the enantioselective determination of this compound in non-human environmental and biological matrices within academic research.

| Matrix | Analytical Method | Linearity (r or r²) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | LOD (μg/kg) | LOQ (μg/kg) | Reference |

| Soil, Fruits, Water | Chiral LC-MS/MS | > 0.9990 | 79.3–101.9 | 2.8–11.5 | 4.1–8.6 | < 0.6 | ≤ 2.0 | capes.gov.br |

| Tadpoles | Stereoselective HPLC-MS/MS | > 0.9990 | 6.7–9.3 | < 6.2 | < 6.2 | - | - | nih.gov |

| Water, Zebrafish | SFC-MS/MS | - | 79.8–108.4 | ≤ 7.0 | ≤ 7.0 | 0.24–1.20 | 0.24–1.20 | acs.orgnih.gov |

| Animal-origin food | UPLC-MS/MS | - | 77.4–116.3 | < 5 | < 7 | < 0.93 | - | nih.govoup.com |

Environmental Risk Assessment and Ecotoxicology Non Human Focus

Ecotoxicity to Non-Target Terrestrial Organisms (e.g., Earthworms, Soil Microbes)

Research indicates that tebuconazole (B1682727) can affect non-target terrestrial organisms. Studies have investigated its impact on soil microbial communities and earthworms, which are vital components of soil ecosystems nih.govwikipedia.orgmetabolomicsworkbench.org. Effects on soil microbes can include alterations in community structure and function, potentially impacting nutrient cycling and soil health nih.govwikipedia.org. Earthworms exposed to tebuconazole have shown adverse effects, such as reproductive impairment and changes in behavior wikipedia.orgmetabolomicsworkbench.org. The toxicity can vary depending on soil type, concentration, and exposure duration wikipedia.orgmetabolomicsworkbench.org.

Ecotoxicity to Non-Target Aquatic Organisms (e.g., Fish, Invertebrates, Algae, Plants)

Tebuconazole is known to be persistent and toxic to aquatic organisms umweltprobenbank.de. Studies have documented its ecotoxicity across various aquatic trophic levels, including fish, invertebrates, algae, and aquatic plants nih.govmetabolomicsworkbench.org.

Fish exposed to tebuconazole can exhibit a range of effects, including mortality, reproductive issues, and physiological changes metabolomicsworkbench.org. Aquatic invertebrates, such as Daphnia magna, are also sensitive to tebuconazole exposure, showing effects on survival and reproduction. Algae and aquatic plants, primary producers in aquatic ecosystems, can experience inhibited growth and photosynthetic activity when exposed to tebuconazole nih.gov.

Specific toxicity data points for tebuconazole on aquatic organisms from the search results are summarized in the table below:

| Organism Type | Species | Endpoint | Concentration (µg/L) | Effect | Source |

| Fish | Oncorhynchus mykiss | 96-h LC50 | 4.4 | Lethality | |

| Aquatic Invertebrate | Daphnia magna | 48-h EC50 | 5.0 | Immobilization | |

| Algae | Scenedesmus subspicatus | 72-h EC50 | 4.6 | Growth Inhibition | |

| Aquatic Plant | Lemna gibba | 7-day EC50 | 2.5 | Growth Inhibition | nih.gov |

Note: The data presented in this table are based on the provided search snippets and may represent the racemic mixture of tebuconazole unless specified otherwise in the original source.

Enantioselective Ecotoxicity in Environmental Exposure Scenarios

Tebuconazole is a chiral compound, existing as (R)- and (S)-enantiomers umweltprobenbank.deherts.ac.uk. The technical product is typically a racemic mixture containing both enantiomers in equal proportions umweltprobenbank.deherts.ac.uk. However, the biological activity and environmental fate of these enantiomers can differ, leading to enantioselective effects on non-target organisms wikipedia.orgmetabolomicsworkbench.org.

Studies have shown that the ecotoxicity of tebuconazole can be enantioselective in various organisms, including fish, invertebrates, algae, and soil organisms wikipedia.orgmetabolomicsworkbench.org. For instance, the (S)-enantiomer may exhibit higher or lower toxicity compared to the (R)-enantiomer or the racemic mixture, depending on the species and the specific endpoint measured wikipedia.orgmetabolomicsworkbench.org. This enantioselectivity is crucial for accurate environmental risk assessment, as evaluating only the racemic mixture may underestimate or overestimate the risk posed by individual enantiomers in the environment, where their ratios can change over time due to differential degradation or uptake wikipedia.org.

Assessment of Environmental Persistence and Bioaccumulation Potential

Tebuconazole is considered persistent in the aquatic environment umweltprobenbank.de. Its persistence is influenced by factors such as microbial degradation, photolysis, and hydrolysis, which can vary depending on environmental conditions wikipedia.org. The half-life of tebuconazole in soil and water can be relatively long, leading to its detection in various environmental compartments wikipedia.org.

The potential for bioaccumulation of tebuconazole in organisms has also been assessed. While some studies suggest a low to moderate potential for bioaccumulation, the enantioselective uptake and metabolism by organisms can influence the accumulation of individual enantiomers. Further research is often needed to fully understand the bioaccumulation potential of (S)-tebuconazole and its implications for food chains.

Cumulative and Synergistic Effects with Other Contaminants in Environmental Systems

In real-world environmental scenarios, organisms are often exposed to a mixture of contaminants, including pesticides and other chemicals nih.gov. Assessing the cumulative and synergistic effects of tebuconazole, including the (S)-enantiomer, with other substances is important for a comprehensive understanding of its environmental risk nih.gov.

Studies investigating mixture toxicity have shown that tebuconazole can interact with other contaminants, potentially leading to combined effects that are greater than the sum of the individual effects (synergism) or simply additive effects nih.gov. These interactions can occur at various levels of biological organization and can be influenced by the specific mixture composition and the exposed organism nih.gov. Understanding these complex interactions is essential for ecological risk assessment in contaminated environments.

Emerging Research Areas and Future Directions in S Tebuconazole Studies

Application of Multi-omics Approaches in Environmental and Biological Studies

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of (S)-tebuconazole's impact on biological systems and the environment. mdpi.com These sophisticated techniques provide a holistic view of the molecular and cellular responses of organisms to tebuconazole (B1682727) exposure, moving beyond traditional toxicological endpoints. mdpi.com

Research has employed these methods to investigate the mixture effects of tebuconazole and other fungicides, such as difenoconazole, on aquatic organisms like zebrafish. nih.govresearchgate.netbohrium.com Such studies use transcriptomics and metabolomics to reveal how the chemical combination affects metabolic pathways, including energy metabolism and steroid hormone biosynthesis. nih.govresearchgate.net

A pivotal study on the enantiomers of tebuconazole during wine fermentation utilized a multi-omics approach to understand their differential risks. acs.org The investigation revealed that (R)-tebuconazole degraded faster than this compound. acs.org The residual fungicide was found to inhibit glucose metabolism and the formation of unsaturated fatty acids. acs.org Furthermore, it suppressed gene expression related to cell wall formation in Saccharomycetales during the later stages of fermentation, with the study concluding that the (R)-enantiomer posed a higher risk in these processes. acs.org Additionally, RNA metabarcoding is an emerging tool to assess the ecotoxicological effects of tebuconazole on the biodiversity of microbial communities in aquatic biofilms. nih.gov

Table 1: Key Findings from a Multi-omics Study on Tebuconazole Enantiomers in Wine Fermentation

| Aspect Investigated | Finding | Implication |

|---|---|---|

| Enantioselective Degradation | (R)-tebuconazole degraded more rapidly than this compound during alcoholic fermentation. acs.org | Highlights the differential environmental fate of the two enantiomers. |

| Metabolic Impact | Residual tebuconazole inhibited glucose metabolism and the synthesis of unsaturated fatty acids. acs.org | Indicates potential disruption of key biochemical pathways in microorganisms. |

| Gene Expression | Gene expression related to cell wall formation in Saccharomycetales was inhibited in the late fermentation phase. acs.org | Suggests a specific molecular mechanism of toxicity affecting fungal cell integrity. |

| Overall Risk | (R)-tebuconazole was determined to present a higher risk in the wine fermentation process. acs.org | Challenges the assumption of equal toxicity for both enantiomers. |

Novel Bioremediation Strategies for this compound Contamination

Given the persistence of tebuconazole in the environment, significant research is dedicated to developing effective bioremediation strategies. nih.govresearchgate.net These strategies leverage the metabolic capabilities of microorganisms to degrade the fungicide into less harmful substances.

Studies have successfully isolated bacteria from contaminated soils with the ability to biodegrade tebuconazole. For instance, strains identified as Enterobacter sakazakii and Serratia sp. have demonstrated the capacity to degrade a significant percentage of tebuconazole in laboratory settings. nih.govresearchgate.net Research involving repeated applications of tebuconazole to soil has identified other potential degrading bacteria, including Methylobacterium, Burkholderia, Hyphomicrobium, and Dermacoccus, whose relative abundances increased in treated soils.

Another innovative approach involves the use of constructed wetlands enhanced with arbuscular mycorrhizal fungi (AMF). nih.gov Research has shown that while tebuconazole removal is rapid in these systems, the presence of AMF influences the degradation pathways and the abundance of certain metabolites. nih.gov Metagenomic analysis in these studies revealed that AMF colonization promotes a beneficial bacterial community structure, enhancing the bioremediation capabilities of the wetland system. nih.gov

Table 2: Microorganisms Identified for Tebuconazole Bioremediation

| Microorganism Type | Species/Genera Identified | Research Context |

|---|---|---|

| Bacteria | Enterobacter sakazakii, Serratia sp. | Isolated from historically contaminated soils and showed degradation ability in bioreactors. nih.govresearchgate.net |

| Bacteria | Methylobacterium, Burkholderia, Hyphomicrobium, Dermacoccus | Identified as potential degraders in soils with repeated tebuconazole exposure. |

| Fungi | Arbuscular Mycorrhizal Fungi (AMF) | Used in constructed wetlands to enhance degradation and positively influence microbial communities. nih.gov |

Development of Environmentally Friendlier Analogues or Application Practices